Lithium acetoacetate
Overview
Description
Biochemical Analysis
Biochemical Properties
Lithium acetoacetate plays a role in biochemical reactions, particularly in the context of ketone body metabolism . It interacts with various enzymes and proteins, acting as a nucleophile in various organic reactions . The nature of these interactions is largely dependent on the deprotonation of the acetoacetate group .
Cellular Effects
This compound has been found to influence cell function in a variety of ways. Studies have shown that it can have both positive and negative effects on the growth of different cell lines . It has been suggested that the lithium ion in the compound has significant effects on cell growth and cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves the deprotonation of the acetoacetate group, allowing it to act as a nucleophile in various organic reactions . This can lead to changes in gene expression and enzyme activity, influencing the overall biochemical environment within the cell .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that lithium salts can have various effects on animal physiology and behavior
Metabolic Pathways
This compound is involved in the metabolic pathway of ketone body metabolism . It interacts with enzymes involved in this pathway, potentially influencing metabolic flux or metabolite levels. More detailed information on these interactions is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium acetoacetate can be synthesized through the reaction of acetoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the neutralization of acetoacetic acid with lithium carbonate or lithium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Lithium acetoacetate undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form β-keto esters and β-diketones.
Claisen Condensation: This reaction leads to the formation of β-keto esters.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of aldehydes or ketones as reactants, with this compound acting as a nucleophile.
Claisen Condensation: Requires the presence of a base, such as sodium ethoxide, to facilitate the reaction.
Major Products:
β-Keto Esters: Formed from the condensation reactions with aldehydes and ketones.
β-Diketones: Another product of condensation reactions.
Scientific Research Applications
Lithium acetoacetate has several applications in scientific research:
Chemistry: Used as a standard for the measurement of acetoacetate in biological samples.
Biology: Investigated for its antiproliferative effects on cancer cells in vitro.
Medicine: Studied for its potential use in cancer therapy, particularly in combination with ketogenic diets.
Industry: Employed in the preparation of other chemical compounds, such as sodium acetoacetate.
Mechanism of Action
The mechanism of action of lithium acetoacetate involves the deprotonation of the acetoacetate group, allowing it to act as a nucleophile in various organic reactions . In biological systems, lithium ions have pleiotropic effects on cell growth and signaling, contributing to the compound’s antiproliferative effects .
Comparison with Similar Compounds
Sodium Acetoacetate: Similar in structure but contains sodium instead of lithium.
Lithium Chloride: Shares the lithium ion but lacks the acetoacetate group.
Lithium Citrate: Another lithium salt with different applications in medicine.
Uniqueness: Lithium acetoacetate is unique due to its combination of lithium and acetoacetate, which allows it to participate in specific organic reactions and exhibit distinct biological effects .
Properties
IUPAC Name |
lithium;3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRZTUJSMCBHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
541-50-4 (Parent) | |
Record name | Butanoic acid, 3-oxo-, lithium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10188368 | |
Record name | Butanoic acid, 3-oxo-, lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3483-11-2 | |
Record name | Butanoic acid, 3-oxo-, lithium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxobutanoic acid lithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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